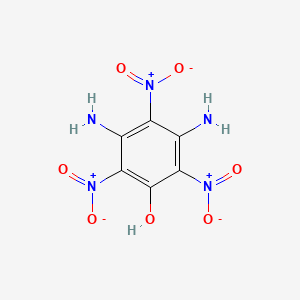
3,5-Diamino-2,4,6-trinitrophenol
Cat. No. B8651304
Key on ui cas rn:
56140-58-0
M. Wt: 259.13 g/mol
InChI Key: WEWRNDOKCPEMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07057073B2
Procedure details


Diaminopicric acid (0.100 g, 0.386 mmol) is suspended in water (6.85 ml) and a 50% aqueous solution of sodium hydroxide (0.65 ml,12.5 mmol) is added. The suspension is stirred for 0.5 hr in a heated water bath (98–100° C.) to produce an orange-red suspension which is cooled to 4° C. Addition of cold 12N hydrochloric acid (4 ml) produces a deep yellow suspension that is heated to solution. Cooling to 4° C. produces orange-yellow crystals (needles) that are collected, washed with cold 3N hydrochloric acid and dried to give trinitrophloroglucinol (0.085 g) in 84% yield. The IR spectrum for this material corresponds to that for known trinitrophloroglucinol.

[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Yield
84%
Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[C:9]([OH:14])[C:5]([N+:6]([O-:8])=[O:7])=[C:4](N)[C:3]=1[N+:16]([O-:18])=[O:17].[OH-:19].[Na+].Cl.[OH2:22]>>[N+:16]([C:3]1[C:2]([OH:19])=[C:10]([N+:11]([O-:13])=[O:12])[C:9]([OH:14])=[C:5]([N+:6]([O-:8])=[O:7])[C:4]=1[OH:22])([O-:18])=[O:17] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=C([N+](=O)[O-])C(=C1[N+](=O)[O-])O)N)[N+](=O)[O-]
|
Step Two
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.65 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
6.85 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
4 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The suspension is stirred for 0.5 hr in a heated water bath (98–100° C.)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce an orange-red suspension which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
produces a deep yellow suspension that
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated to solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cooling to 4° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
produces orange-yellow crystals (needles) that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold 3N hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=C(C(=C1O)[N+](=O)[O-])O)[N+](=O)[O-])O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.085 g | |
| YIELD: PERCENTYIELD | 84% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
